4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a synthetic compound with a unique structure that includes a fluorinated sugar moiety and a pyrimidine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multiple steps. One common method includes the fluorination of a sugar derivative, followed by the coupling of the fluorinated sugar with a pyrimidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups on the pyrimidine base.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its antiviral and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluorocytidine: A nucleoside analog with similar structural features.
5-Iodo-2’-deoxycytidine: Another nucleoside analog used in antiviral research.
Uniqueness
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific fluorinated sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14FN3O4 |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
WYYUIWUEHOLORF-AOXOCZDOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)F)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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